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molecular formula C12H15N3O2 B8361683 6-Methyl-2-(4-methylene-1-piperidyl)-3-nitropyridine

6-Methyl-2-(4-methylene-1-piperidyl)-3-nitropyridine

Cat. No. B8361683
M. Wt: 233.27 g/mol
InChI Key: HJLQYPJYMHWYME-UHFFFAOYSA-N
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Patent
US08580962B2

Procedure details

The title product was synthesized following the procedure reported for Compound 2a but replacing 1-(6-methyl-3-nitro-2-pyridyl)-4-oxopiperidine for 1-(3-nitro-2-pyridyl)-4-oxopiperidine. Yield: 62%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]2[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH2:4][CH2:3]1.[N+]([C:20]1C(N2CCC(=O)CC2)=NC=CC=1)([O-])=O>>[CH3:20][C:10]1[N:9]=[C:8]([N:5]2[CH2:6][CH2:7][C:2](=[CH2:1])[CH2:3][CH2:4]2)[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CCN(CC1)C1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=N1)N1CCC(CC1)=C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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